molecular formula C12H9Cl2NO5S B2924254 2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 31914-90-6

2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2924254
CAS No.: 31914-90-6
M. Wt: 350.17
InChI Key: LTLCPKPWNLFQRV-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid is a biochemical compound primarily used for research purposes. It has a molecular formula of C12H9Cl2NO5S and a molecular weight of 350.17 . This compound is known for its unique structure, which includes both chlorinated aromatic rings and a furan ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The furan-2-ylmethyl group is then introduced through a sulfonamide linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted benzoic acid derivatives .

Scientific Research Applications

2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The chlorinated aromatic rings and furan ring contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: Lacks the furan-2-ylmethylsulfamoyl group, making it less versatile in biochemical applications.

    5-(Furan-2-ylmethyl)sulfamoylbenzoic acid: Lacks the chlorinated aromatic rings, affecting its reactivity and binding properties.

Uniqueness

2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid is unique due to its combination of chlorinated aromatic rings and a furan ring, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

2,4-dichloro-5-(furan-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO5S/c13-9-5-10(14)11(4-8(9)12(16)17)21(18,19)15-6-7-2-1-3-20-7/h1-5,15H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLCPKPWNLFQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid
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2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid
Reactant of Route 4
2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid
Reactant of Route 5
2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid
Reactant of Route 6
2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid

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